![molecular formula C7H11ClN2S B13177819 3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole is an organic compound with the molecular formula C7H11ClN2S. It is a member of the thiadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethylbutylamine with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.
Scientific Research Applications
3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. These interactions can result in various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Chloromethyl)butyl]-1,2,4-thiadiazole
- 3-[2-(Chloromethyl)butyl]-1,3,4-thiadiazole
- 3-[2-(Chloromethyl)butyl]-1,2,5-oxadiazole
Uniqueness
3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole is unique due to its specific substitution pattern and the presence of the chloromethyl group. This structural feature allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Biological Activity
3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole is a compound belonging to the thiadiazole family, which is known for its diverse biological activities. Thiadiazoles have been extensively studied for their pharmacological potential, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The compound this compound features a thiadiazole ring with a chloromethyl group attached to a butyl chain. The presence of sulfur and nitrogen in the ring enhances its lipophilicity and tissue permeability, making it a promising candidate for various therapeutic applications.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the thiadiazole nucleus exhibit potent antibacterial and antifungal activities. For instance, studies have reported that certain thiadiazole derivatives demonstrate effective inhibition against a range of bacteria including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.17 mg/mL to 0.70 mg/mL .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | MIC (mg/mL) | Target Microorganism |
---|---|---|
3 | 0.23 | E. cloacae |
4 | 0.47 | S. Typhimurium |
9 | 0.17 | E. coli |
Anticancer Activity
The anticancer potential of thiadiazoles has been widely documented. For example, novel derivatives of this compound have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds have shown IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating strong antiproliferative activity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Thiadiazole A | MCF-7 | 0.28 |
Thiadiazole B | HepG2 | 9.6 |
Anticonvulsant Activity
Thiadiazole derivatives have also been investigated for their anticonvulsant properties. In vivo studies using the maximal electroshock seizure (MES) model demonstrated that certain compounds provide significant protection against seizures at varying doses . For instance, a derivative showed up to 64% protection at a high dose of 300 mg/kg without notable toxicity.
The biological activities of thiadiazoles are attributed to their ability to interact with various molecular targets in cells:
- Antimicrobial Action : Thiadiazoles disrupt bacterial cell wall synthesis and inhibit metabolic pathways.
- Anticancer Mechanism : They may induce apoptosis in cancer cells by inhibiting tubulin polymerization or interfering with specific signaling pathways.
- Anticonvulsant Effect : These compounds modulate voltage-gated sodium channels or enhance GABA receptor activity, stabilizing neuronal excitability .
Case Studies
- Antimicrobial Study : A recent study synthesized several new thiadiazole derivatives and tested them against common pathogens. The results indicated that modifications in the substituent groups significantly affected antimicrobial potency .
- Cytotoxic Evaluation : Another research effort focused on evaluating the anticancer effects of modified thiadiazoles in vitro. The study highlighted that structural variations can lead to enhanced selectivity and potency against specific cancer types .
Properties
Molecular Formula |
C7H11ClN2S |
---|---|
Molecular Weight |
190.69 g/mol |
IUPAC Name |
3-[2-(chloromethyl)butyl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C7H11ClN2S/c1-2-6(4-8)3-7-5-9-11-10-7/h5-6H,2-4H2,1H3 |
InChI Key |
ACKUGNIPCSZRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=NSN=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.